molecular formula C12H17NO B2864220 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)ethan-1-ol CAS No. 165607-27-2

2-(1-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)ethan-1-ol

Cat. No.: B2864220
CAS No.: 165607-27-2
M. Wt: 191.274
InChI Key: WKWQBUAAGQRYIT-UHFFFAOYSA-N
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Description

2-(1-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)ethan-1-ol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry. This compound features a quinoline ring system with a hydroxyl group and an ethyl group attached, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)ethan-1-ol typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized using methods such as the Doebner–von Miller reaction, which involves the condensation of aniline derivatives with β-ketoesters in the presence of a catalyst.

    Reduction: The quinoline ring is then reduced to form the 3,4-dihydroquinoline derivative. This reduction can be achieved using hydrogenation or other reducing agents like sodium borohydride.

    Alkylation: The 1-methyl group is introduced through alkylation reactions using methylating agents such as methyl iodide.

    Hydroxylation: The final step involves the introduction of the hydroxyl group at the 2-position. This can be achieved through various methods, including the use of hydroxylating agents like sodium hydroxide or through oxidation reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each step. Continuous flow reactors and automated systems are often employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be further reduced to form fully saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride, phosphorus tribromide, and amines are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of fully saturated quinoline derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-(1-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(1-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)ethan-1-ol can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound with a simpler structure and different biological activities.

    2-methylquinoline: A similar compound with a methyl group at the 2-position but lacking the hydroxyl group.

    4-hydroxyquinoline: A compound with a hydroxyl group at the 4-position, showing different chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

2-(1-methyl-3,4-dihydro-2H-quinolin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-13-9-10(6-7-14)8-11-4-2-3-5-12(11)13/h2-5,10,14H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWQBUAAGQRYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2=CC=CC=C21)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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